REACTION_CXSMILES
|
P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:2]C1C=CC=CC=1.C([N:22]([CH2:25][CH3:26])[CH2:23]C)C.[N+:27]([C:30]1[NH:34][N:33]=C(C(O)=O)C=1)([O-:29])=[O:28].C(=O)([O-])[O-].[K+].[K+].[C:44]([OH:48])([CH3:47])([CH3:46])[CH3:45]>>[N+:27]([C:30]1[NH:34][N:33]=[C:25]([NH:22][C:23](=[O:2])[O:48][C:44]([CH3:47])([CH3:46])[CH3:45])[CH:26]=1)([O-:29])=[O:28] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
diphenyl phosphorazidate
|
Quantity
|
27.44 mL
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=NN1)C(=O)O
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
the product is extracted several times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is triturated in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=NN1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |